2-Pyridinamine-15N
Overview
Description
The nitrogen-15 isotope labeling enhances detection and analysis through nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.
Scientific Research Applications
2-Pyridinamine-15N has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Future Directions
The use of 15N-labeled amino acids, including 2-Pyridinamine-15N, for the study of biomolecular structures, interactions, and dynamics is well established . Future research may focus on expanding the use of these compounds in NMR-based studies of metabolites .
Relevant Papers The synthesis of 15N-Pyridines, including this compound, has been discussed in a paper published in the Journal of the American Chemical Society . This paper presents a general approach to pyridine 15N-labeling .
Mechanism of Action
Target of Action
2-Pyridinamine-15N, also known as 2-Aminopyridine-15N, has been shown to reversibly block voltage-dependent potassium channels . These channels play a crucial role in the electrical activity of neurons and muscle cells, influencing the action potential of these cells.
Mode of Action
The compound interacts with its targets, the voltage-dependent potassium channels, by binding to them and blocking their function . This blockage prevents the flow of potassium ions through the channels, which can alter the electrical activity of the cell and lead to various downstream effects.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Monoaminopyridines like 2-aminopyridine are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .
Result of Action
The primary result of this compound’s action is the alteration of electrical activity in neurons and muscle cells due to the blockage of voltage-dependent potassium channels . This can lead to a variety of effects, depending on the specific cells and tissues involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s ability to pass through the blood-brain barrier suggests that it could be influenced by factors such as blood-brain barrier integrity and brain environment . .
Biochemical Analysis
Biochemical Properties
2-Pyridinamine-15N interacts with voltage-dependent potassium channels, blocking them in a reversible manner . This interaction affects the flow of potassium ions, which are crucial for various biochemical reactions, including nerve impulse transmission and cell signaling.
Cellular Effects
The blocking of voltage-dependent potassium channels by this compound can have significant effects on cellular processes. It can influence cell function by altering the membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to voltage-dependent potassium channels, inhibiting their function . This interaction can lead to changes in gene expression, as the flow of potassium ions plays a role in various signaling pathways that regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine-15N typically involves the incorporation of nitrogen-15 into the pyridine ring. . This reaction proceeds under anhydrous conditions and involves the following steps:
- Pyridine is treated with sodium amide in liquid ammonia.
- The reaction mixture is stirred at low temperatures.
- The product is isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinamine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
2-Aminopyridine: A non-labeled version of 2-Pyridinamine-15N, used in the production of various pharmaceuticals.
2-Pyridinecarbonitrile: Another pyridine derivative with applications as a corrosion inhibitor.
2-Mercaptopyridine: Known for its antithyroid properties.
Uniqueness: this compound’s uniqueness lies in its nitrogen-15 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides a distinct advantage in studying molecular interactions and dynamics compared to its non-labeled counterparts.
Properties
IUPAC Name |
(115N)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445594 | |
Record name | 2-Pyridinamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54267-60-6 | |
Record name | 2-Pyridinamine-1-15N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54267-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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